molecular formula C13H13BrClNO B2755962 4-Bromo-2-(4-methylphenoxy)aniline hydrochloride CAS No. 1989671-34-2

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride

Cat. No.: B2755962
CAS No.: 1989671-34-2
M. Wt: 314.61
InChI Key: KIXQUSKQQVGDES-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride is a chemical compound with the molecular formula C13H13BrClNO and a molecular weight of 314.61 g/mol . It is commonly used as a versatile small molecule scaffold in research and development . The compound is characterized by the presence of a bromine atom, a methylphenoxy group, and an aniline moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-methylphenoxy)aniline hydrochloride typically involves the reaction of 4-bromo-2-nitroaniline with 4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: The primary amine derivative is formed.

Scientific Research Applications

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methylphenoxy)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride is unique due to the presence of the methylphenoxy group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in diverse research applications .

Biological Activity

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride is a chemical compound characterized by its molecular formula C13H13BrClNOC_{13}H_{13}BrClNO and a molecular weight of 314.61 g/mol. This compound features a bromine atom and a 4-methylphenoxy group attached to an aniline structure, which contributes to its unique biological properties. It appears as a white to off-white powder and is soluble in water due to its hydrochloride form, enhancing its stability and solubility in biological systems.

Chemical Structure

The structural formula of this compound can be represented as follows:

C13H13BrClNO\text{C}_{13}\text{H}_{13}\text{BrClNO}

This structure includes:

  • A bromine substituent at the 4-position.
  • A 4-methylphenoxy group which enhances the compound's lipophilicity and potential biological activity.

Pharmacological Potential

The biological activity of this compound has not been extensively studied; however, its structural similarities to other biologically active compounds suggest potential pharmacological applications. Compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors, which could indicate a similar potential for this compound.

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
  • Anticancer Activity : The presence of bromine in aromatic compounds has been associated with increased anticancer properties due to enhanced interactions with DNA and proteins involved in cancer progression .

Toxicological Profile

The compound is classified as harmful if swallowed and can cause skin irritation. These properties necessitate careful handling in laboratory settings . Understanding the toxicological profile is crucial for evaluating its safety for potential therapeutic uses.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some relevant analogs:

Compound NameStructureKey Features
4-Bromoaniline C₆H₄BrNH₂Simple bromo-substituted aniline
4-Methylphenol C₇H₈OContains a methyl group on the phenolic ring
2-(4-Methylphenoxy)aniline C₁₃H₁₅NOSimilar structure without bromine
3-Bromo-4-methylphenol C₇H₇BrOAnother bromo-substituted phenolic compound

This comparative analysis highlights the unique features of this compound, particularly its enhanced solubility and potential biological activity due to the combination of bromine substitution and the methylphenoxy group.

Future Research Directions

Further research is needed to explore the specific biological activities of this compound. Key areas for investigation include:

  • Detailed pharmacodynamics and pharmacokinetics studies.
  • In vitro and in vivo assays to evaluate efficacy against various biological targets.
  • Toxicological assessments to establish safe dosage levels for potential therapeutic use.

Properties

IUPAC Name

4-bromo-2-(4-methylphenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO.ClH/c1-9-2-5-11(6-3-9)16-13-8-10(14)4-7-12(13)15;/h2-8H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXQUSKQQVGDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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